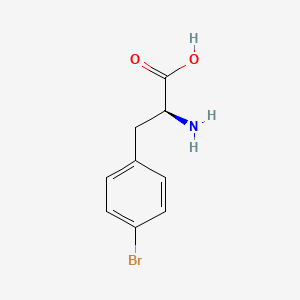

4-Bromo-L-phenylalanine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUHKUIQHFMTH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24250-84-8 | |

| Record name | 4-Bromo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Solubility Landscape of 4-Bromo-L-phenylalanine: A Technical Guide for Researchers

Abstract

4-Bromo-L-phenylalanine is a non-canonical amino acid of significant interest in drug discovery and chemical biology, serving as a versatile building block for peptides and a probe for protein structure and function.[1] Its utility, however, is intrinsically linked to its solubility characteristics in various solvent systems. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addressing the needs of researchers, scientists, and drug development professionals. By synthesizing theoretical principles with practical, field-proven methodologies, this guide aims to empower users to confidently handle and deploy this unique amino acid in their experimental workflows. We will delve into the physicochemical properties that govern its solubility, provide qualitative and semi-quantitative solubility data, and present detailed, self-validating protocols for determining both kinetic and thermodynamic solubility.

Introduction: The Significance of this compound

This compound is a derivative of the essential amino acid L-phenylalanine, featuring a bromine atom at the para position of the phenyl ring.[2][3] This substitution imparts unique properties, making it a valuable tool in various scientific disciplines. In peptide synthesis, it can introduce a heavy atom for crystallographic phasing, act as a reactive handle for cross-linking, and modulate the biological activity of peptides.[4] Furthermore, its incorporation into proteins allows for the study of protein structure and dynamics using techniques like NMR and X-ray crystallography.[5]

The successful application of this compound is critically dependent on its solubility. Poor solubility can hinder reaction kinetics, complicate purification processes, and lead to inaccurate results in biological assays. Understanding and predicting its behavior in different organic solvents is therefore paramount for efficient and reliable research and development.

Physicochemical Properties Governing Solubility

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. As a zwitterionic compound at physiological pH, it possesses both a positive charge on the amino group and a negative charge on the carboxyl group.[3] This dual nature, combined with the hydrophobic bromophenyl side chain, dictates its solubility profile.

Key Physicochemical Parameters of this compound:

| Property | Value | Source |

| Molecular Formula | C9H10BrNO2 | [2][6] |

| Molecular Weight | 244.09 g/mol | [6][7] |

| Melting Point | ~265 °C (decomposes) | [6][7] |

| pKa | ~2.18 (carboxyl group), ~9.1 (amino group) (Predicted) | [7] |

| LogP (Predicted) | -0.4 | [2] |

The high melting point suggests strong intermolecular forces in the solid state, primarily due to ionic interactions and hydrogen bonding between the zwitterionic moieties. Overcoming this crystal lattice energy is a key factor in achieving dissolution. The predicted LogP value indicates a degree of lipophilicity contributed by the bromophenyl group, which influences its solubility in less polar organic solvents.

Solubility Profile of this compound in Organic Solvents

Precise, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions from various sources and the general principles of solubility, we can construct a general profile.

Qualitative Solubility Summary:

| Solvent | Polarity Index | Solubility | Remarks | Source |

| Water | 10.2 | Slightly Soluble | Requires heating and sonication for dissolution. | [6][7] |

| Methanol | 5.1 | Slightly Soluble | Sonication can aid dissolution. | [6][7] |

| Ethanol | 4.3 | Sparingly Soluble | Similar to other lower alcohols. | [8] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A good solvent for many polar and non-polar compounds. | [9] |

| Dimethylformamide (DMF) | 6.4 | Soluble | A common solvent for peptide synthesis. | [4] |

| Acetic Acid | 6.2 | Soluble | The acidic nature protonates the carboxylate, increasing solubility. | |

| Acetone | 5.1 | Sparingly to Insoluble | Lower polarity and limited hydrogen bonding capacity. | |

| Dichloromethane (DCM) | 3.1 | Insoluble | Non-polar solvent unable to disrupt the crystal lattice. | |

| Diethyl Ether | 2.8 | Insoluble | Non-polar and aprotic. |

Causality behind Solubility Observations:

-

Polar Protic Solvents (Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and carboxyl groups of this compound. However, the energy required to break the strong ionic interactions in the crystal lattice is significant, leading to only slight solubility. Heating provides the necessary energy to overcome this barrier.

-

Polar Aprotic Solvents (DMSO, DMF): These solvents have high dielectric constants and are excellent at solvating both cations and anions. They can effectively shield the charges of the zwitterion, disrupting the crystal lattice and leading to good solubility.

-

Acidic Solvents (Acetic Acid): In an acidic environment, the carboxylate group of this compound is protonated, eliminating the zwitterionic nature. The resulting cationic species is more readily solvated by polar solvents.

-

Non-Polar Solvents (DCM, Diethyl Ether): These solvents lack the ability to form strong interactions with the polar functional groups of the amino acid and cannot overcome the high lattice energy of the solid, resulting in insolubility.

Experimental Determination of Solubility: Protocols and Workflows

For researchers requiring precise solubility data for their specific applications, direct experimental measurement is essential. The two primary methods for determining solubility are the thermodynamic (equilibrium) and kinetic approaches.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

Phase Separation: Allow the suspension to settle. Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Dilute the saturated supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of this compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of known concentrations must be prepared for accurate quantification.

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. It measures the concentration at which a compound precipitates when diluted into an aqueous or organic medium.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the target organic solvent.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader (nephelometry). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

(Optional) Centrifugation and Quantification: Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and quantify the concentration of the dissolved compound using HPLC-UV, as described for the thermodynamic method.

Workflow for Kinetic Solubility Determination:

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 24250-84-8 [chemicalbook.com]

- 7. This compound CAS#: 24250-84-8 [m.chemicalbook.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

Ensuring the Integrity of 4-Bromo-L-phenylalanine: A Guide to Stability and Storage

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a crucial building block in peptide synthesis and a valuable intermediate in pharmaceutical development, the integrity of 4-Bromo-L-phenylalanine is paramount to achieving reliable and reproducible research outcomes.[1][2] This non-natural amino acid allows for the introduction of a heavy atom for crystallographic phasing, serves as a probe for protein structure and function, and provides a reactive handle for further chemical modification.[2] This guide provides a comprehensive overview of the critical factors influencing the stability of this compound and outlines field-proven protocols for its proper storage and handling to ensure its long-term viability.

Core Physicochemical Characteristics

Understanding the fundamental properties of this compound is the first step toward appropriate handling. It is typically supplied as a white to off-white crystalline solid or powder.[1][3] Its structure, featuring a bromine atom on the phenyl ring, imparts unique characteristics that also inform its stability profile.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₀BrNO₂ | [1][4] |

| Molecular Weight | ~244.09 g/mol | [1][5] |

| Appearance | White to Off-White Powder/Solid | [1][3][6] |

| Key Feature | Hygroscopic | [3][4] |

| Purity (Typical) | ≥98-99% (HPLC) | [1][7] |

The most critical property from a storage perspective is its hygroscopic nature.[3][4] This means the compound readily absorbs moisture from the atmosphere, a factor that can significantly accelerate degradation and compromise sample integrity.

Chemical Stability and Potential Degradation

Under recommended conditions, this compound is a stable compound.[4][8] The carbon-bromine bond on the aromatic ring is robust and not susceptible to cleavage under standard laboratory or peptide synthesis conditions.[9] However, like any complex organic molecule, its stability can be compromised by environmental factors. The primary threats to its integrity are moisture, oxidation, and improper temperature control.

Primary Factors Influencing Stability

The following diagram illustrates the key environmental factors that can negatively impact the stability of solid this compound. The central cause for concern is its hygroscopic nature, which can act as a gateway for other degradation pathways.

Caption: Key environmental factors that can lead to the degradation of this compound.

While specific degradation pathways for this compound under storage are not extensively documented in the literature, the primary risks involve:

-

Hydrolysis: Absorbed water can lead to the formation of hydrates or potentially facilitate slower hydrolytic degradation over time.

-

Oxidation: The amino acid moiety can be susceptible to oxidation, especially in the presence of contaminants, moisture, and atmospheric oxygen. This is why storage under an inert atmosphere is recommended.[4]

-

Thermal Decomposition: While requiring high temperatures, such as in a fire, decomposition will yield hazardous products including hydrogen bromide and nitrogen oxides.[4][10]

Recommended Storage and Handling Protocols

A disciplined approach to storage and handling is essential to preserve the purity and efficacy of this compound. The conflicting information from various suppliers (ranging from room temperature to refrigeration) can be resolved by differentiating between long-term and short-term storage requirements.

Storage Condition Summary

| Condition | Long-Term Storage (>1 Month) | Short-Term / In-Use Storage | Rationale |

| Temperature | 0-8°C [1] or -20°C | Ambient / Room Temperature | Cold temperatures slow down potential degradation processes. General best practice for amino acid derivatives and peptides recommends refrigerated or frozen storage for long-term viability.[11][12] |

| Atmosphere | Tightly sealed under Inert Gas (Argon/Nitrogen)[4] | Tightly sealed container | The primary goal is to exclude moisture due to the compound's hygroscopic nature.[3][4] An inert atmosphere provides an extra layer of protection against oxidation. |

| Environment | Dry, well-ventilated, dark area | Dry, well-ventilated area | Protects from moisture, light, and heat.[4][13] |

| Incompatibles | Store away from Strong Oxidizing Agents [8][10] and acids.[14] | Segregate from incompatible materials. | Prevents accidental hazardous reactions.[15] |

Workflow for Proper Storage

The following decision workflow should be adopted upon receiving and using this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 24250-84-8 [m.chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. This compound | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. peptide.com [peptide.com]

- 12. bachem.com [bachem.com]

- 13. nottingham.ac.uk [nottingham.ac.uk]

- 14. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]

- 15. extapps.dec.ny.gov [extapps.dec.ny.gov]

Introduction: The Significance of 4-Bromo-L-phenylalanine in Research and Development

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-L-phenylalanine

This compound is a non-canonical amino acid that has garnered significant interest in biochemical and pharmaceutical research.[1] As an analog of L-phenylalanine, its incorporation into peptides and proteins allows for the introduction of a unique chemical handle—the bromine atom. This modification serves multiple purposes, from acting as a spectroscopic probe to study protein structure and function to enabling the synthesis of novel drug candidates with enhanced properties.[1][2] The bromine atom's presence can influence protein folding, enzyme activity, and molecular interactions, providing valuable insights for drug discovery and protein engineering.[1][2]

Given its utility, the unambiguous identification and characterization of this compound are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its structure and purity. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in established principles and supported by detailed experimental protocols.

Caption: Overall workflow for the synthesis and spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule in solution.[2] For this compound, both ¹H and ¹³C NMR are crucial for confirming the integrity of the carbon skeleton and the position of the bromine substituent on the phenyl ring.

Core Principles of NMR for Amino Acids

The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus. In amino acids, the chemical shifts of the α-carbon and its attached proton are influenced by the nature of the side chain.[3] The pH of the solution also plays a significant role, as it affects the protonation state of the amino and carboxyl groups.[3] For consistency, NMR spectra of amino acids are often acquired in deuterated solvents like deuterium oxide (D₂O) or dimethyl sulfoxide (DMSO-d₆).[3][4]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the α-proton, and the β-protons. The aromatic region is particularly informative for confirming the para-substitution pattern.

| Proton(s) | Expected Chemical Shift (δ) in D₂O + NaOH (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Ar-H (ortho to CH₂) | 7.34 | Doublet (d) | ~8 |

| Ar-H (ortho to Br) | 7.00 | Doublet (d) | ~8 |

| α-H | 3.28 - 3.33 | Multiplet (m) | - |

| β-H | 2.65 - 2.75 | Doublet of doublets (dd) | ~16, ~8 |

Data sourced from Guidechem[5]

Interpretation:

-

Aromatic Protons: The presence of two doublets in the aromatic region, each integrating to two protons, is characteristic of a 1,4-disubstituted (para) benzene ring. The distinct chemical shifts for the protons ortho to the electron-withdrawing bromine atom and those ortho to the alkyl substituent confirm this arrangement.

-

α- and β-Protons: The signals for the α- and β-protons are found in the aliphatic region. The α-proton typically appears as a multiplet due to coupling with the two non-equivalent β-protons. The β-protons are diastereotopic and exhibit complex splitting patterns (doublet of doublets) due to both geminal and vicinal coupling.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a fingerprint of the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ) in D₂O + NaOH (ppm) |

| Carbonyl (C=O) | 182.13 |

| Aromatic C-Br | 119.73 |

| Aromatic C-H | 131.32, 131.22 |

| Aromatic C-CH₂ | 137.39 |

| α-C | 57.28 |

| β-C | 40.21 |

Data sourced from Guidechem and SpectraBase[5][6]

Interpretation:

-

Carbonyl Carbon: The carboxyl carbon is the most deshielded and appears at the lowest field (~182 ppm).[3]

-

Aromatic Carbons: The spectrum will show four distinct signals for the aromatic carbons. The carbon directly attached to the bromine (C-Br) will be significantly shielded compared to the other substituted carbon (C-CH₂). The two sets of chemically equivalent aromatic C-H carbons will have similar chemical shifts.

-

Aliphatic Carbons: The α-carbon and β-carbon signals appear at higher fields, with the α-carbon being further downfield due to its proximity to the electronegative amino and carboxyl groups.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O with NaOH/DCl for pH adjustment, or DMSO-d₆) in a clean, dry vial.[3]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

If using D₂O, adjust the pD to a desired value (e.g., alkaline as in the reference data) using small amounts of DCl or NaOD.[3]

-

Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using a known reference signal (e.g., the residual solvent peak or an internal standard like TSP for D₂O).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Core Principles of IR for Amino Acids

In their solid state, amino acids typically exist as zwitterions. This results in characteristic absorption bands for the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups, which differ from the -NH₂ and -COOH groups.[7] The IR spectrum of this compound will therefore be dominated by these zwitterionic features, in addition to vibrations from the aromatic ring and the C-Br bond.

Expected IR Absorption Bands and Interpretation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (-NH₃⁺) | 3200 - 2800 | Broad, Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| Asymmetric stretch (-COO⁻) | ~1610 - 1590 | Strong |

| N-H bend (-NH₃⁺) | ~1550 - 1480 | Strong |

| C=C stretch (aromatic) | ~1500 - 1400 | Medium-Strong |

| C-Br stretch | ~1070 - 1030 | Medium |

Interpretation based on characteristic frequencies for L-phenylalanine and substituted benzenes.[7]

Interpretation:

-

The broad, strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺) in the zwitterionic form, often overlapping with C-H stretches.

-

The strong band around 1600 cm⁻¹ is due to the asymmetric stretching of the carboxylate group (-COO⁻).

-

The strong absorption around 1500 cm⁻¹ corresponds to the N-H bending vibration of the -NH₃⁺ group.

-

The presence of a medium intensity band in the 1070-1030 cm⁻¹ region is indicative of the C-Br stretching vibration, a key feature for confirming the presence of the bromine atom.

Experimental Protocol for Solid-State IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) powder to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar and pestle, grind 1-2 mg of the sample until it is a fine powder.[8]

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample by gentle grinding.[8]

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[8]

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Core Principles of MS for this compound

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it minimizes fragmentation and typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.[9][10][11] A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in abundance and differ by two mass units.[12] This results in a characteristic pair of peaks (an isotopic doublet) for the molecular ion and any fragment ions containing the bromine atom, with a roughly 1:1 intensity ratio.[12]

Caption: The characteristic 1:1 isotopic doublet for bromine-containing ions in MS.

High-Resolution MS Data and Interpretation

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition.

| Ion | Calculated Exact Mass (Da) | Observed Mass (Da) - Example |

| [M+H]⁺ (C₉H₁₁⁷⁹BrNO₂) | 243.99678 | 243.99696 |

| [M+H]⁺ (C₉H₁₁⁸¹BrNO₂) | 245.99473 | - |

| [M-H]⁻ (C₉H₉⁷⁹BrNO₂) | 241.98223 | 241.98228 |

| [M-H]⁻ (C₉H₉⁸¹BrNO₂) | 243.98018 | - |

Data sourced from PubChem.[13]

Interpretation:

-

Molecular Ion: The presence of a pair of peaks separated by ~2 Da with a ~1:1 intensity ratio in the molecular ion region is the most definitive evidence for a monobrominated compound.

-

Fragmentation: In tandem MS (MS/MS), fragmentation of the [M+H]⁺ ion would likely involve neutral losses, such as the loss of water (-18 Da) or formic acid (-46 Da). A significant fragment would be the tropylium-like ion formed from the bromobenzyl moiety. Any fragment containing the bromophenyl group will also exhibit the characteristic 1:1 isotopic doublet.

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Alternatively, the sample can be introduced via liquid chromatography (LC-MS).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal for the molecular ion.[9]

-

Acquire the full scan mass spectrum in the desired mass range (e.g., m/z 50-350) in either positive or negative ion mode.[9]

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M+H]⁺ or [M-H]⁻).

-

Confirm the presence of the characteristic 1:1 bromine isotopic pattern.

-

Compare the measured exact mass with the calculated theoretical mass to confirm the elemental formula.

-

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the para-substitution of the bromine atom. IR spectroscopy identifies the key functional groups and confirms the zwitterionic state of the molecule in solid form. Finally, mass spectrometry provides an accurate molecular weight and a definitive confirmation of the presence of a single bromine atom through its unique isotopic signature. Together, these techniques provide the robust characterization required for the confident application of this compound in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 5. Page loading... [guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Divergence of 4-Bromo-L-phenylalanine and L-phenylalanine

Abstract

L-phenylalanine is a fundamental, proteinogenic amino acid essential for myriad biological functions, from protein architecture to neurotransmitter synthesis.[][2][3] Its synthetic derivative, 4-Bromo-L-phenylalanine, introduces a single, heavy bromine atom at the para position of the phenyl ring, a seemingly subtle modification that imparts profound changes to the molecule's physicochemical properties and biological utility. This guide provides a detailed comparative analysis of these two molecules, elucidating the structural distinctions and exploring the resulting functional consequences for researchers, scientists, and drug development professionals. We will examine how this specific halogenation transforms a common amino acid into a versatile tool for protein engineering, structural biology, and pharmaceutical development.[4][5]

Comparative Molecular Structure Analysis

The foundational difference between L-phenylalanine and its brominated analogue is the substitution of a hydrogen atom with a bromine atom on the aromatic side chain. This modification, while structurally small, is the root of all subsequent functional divergences.

L-phenylalanine: The Canonical Aromatic Amino Acid

L-phenylalanine is one of the twenty standard amino acids used by living organisms to synthesize proteins.[3] Its structure consists of a central α-carbon bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a benzyl side chain (-CH2-C6H5).[] This hydrophobic benzyl group is crucial for protein stability, engaging in non-polar interactions and π-π stacking with other aromatic residues to stabilize protein folds.[] Furthermore, it serves as the metabolic precursor to L-tyrosine and subsequently to vital catecholamine neurotransmitters like dopamine and norepinephrine.[][3][6]

This compound: The Non-Canonical Analogue

This compound (4-Br-Phe) is a synthetic, or non-canonical, amino acid.[4] Structurally, it retains the complete backbone of L-phenylalanine but features a bromine atom at the C4 (para) position of the phenyl ring.[7] This introduction is a deliberate engineering choice designed to bestow new properties upon the molecule. Its structural similarity allows it to be recognized by cellular machinery and incorporated into peptides and proteins, serving as a powerful probe or building block.[4][8]

The Core Structural Difference: Bromination at the C4 Position

The substitution of a small hydrogen atom (van der Waals radius ≈ 1.2 Å) with a much larger bromine atom (van der Waals radius ≈ 1.85 Å) at a single, specific position is the critical distinction. This change introduces significant alterations in mass, volume, and electronic properties.

Caption: 2D structures of L-phenylalanine and this compound.

Physicochemical Consequences of Bromination

The addition of bromine fundamentally alters the molecule's physical and chemical characteristics. These changes are critical for its application in advanced scientific research.

-

Increased Molecular Weight: The most direct consequence is a substantial increase in mass. Bromine is a heavy atom, which is a key feature exploited in techniques like X-ray crystallography.

-

Altered Electronics and Polarity: Bromine is an electronegative, electron-withdrawing atom. This property alters the electron distribution of the phenyl ring, influencing its interactions with neighboring residues and its potential role in catalysis or binding.[9]

-

Enhanced Hydrophobicity: The larger, more polarizable bromine atom increases the lipophilicity of the side chain, which can affect protein folding, stability, and membrane interactions.[9]

-

Steric Bulk: The larger size of bromine compared to hydrogen introduces steric hindrance, which can be used to probe spatial constraints within a protein's active site or at protein-protein interfaces.

Comparative Data Summary

| Property | L-phenylalanine | This compound | Causality of Difference |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₀BrNO₂[7] | Substitution of one H with one Br. |

| Molecular Weight | ~165.19 g/mol | ~244.08 g/mol [7] | The high atomic mass of Bromine (~79.9 amu). |

| Appearance | White crystalline powder | Off-white powder[4][10] | Altered crystal packing and electronic properties. |

| XLogP3 | 1.6 | 2.3 | Increased lipophilicity from the large, polarizable Br atom. |

| Key Application | Protein synthesis, neurotransmitter precursor[3][6] | Protein structure probe, drug development intermediate[4][5] | Unique physicochemical properties imparted by bromine. |

Biochemical and Functional Implications

The structural and physicochemical differences translate into distinct biochemical behaviors and applications, positioning 4-Br-Phe as a powerful tool in modern bioscience.

Incorporation into Proteins as a Non-Canonical Amino Acid (ncAA)

One of the primary uses of 4-Br-Phe is its incorporation into proteins in place of a canonical amino acid.[4][8] This can be achieved through methods like residue-specific replacement in auxotrophic expression hosts or site-specific incorporation using genetic code expansion techniques.[8][11][12] This process allows for the creation of engineered proteins with novel properties or functionalities.[11][13]

Caption: Workflow for site-specific incorporation of 4-Br-Phe into a protein.

Probing Protein Structure: X-ray Crystallography

The heavy bromine atom in 4-Br-Phe is an excellent anomalous scatterer of X-rays. When incorporated into a protein, it provides a strong signal that can be used to solve the phase problem in X-ray crystallography, a major bottleneck in determining a protein's three-dimensional structure. This technique, known as single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD), is a cornerstone of structural biology.

Applications in Drug Discovery and Development

4-Br-Phe serves as a versatile building block in medicinal chemistry.[4][5][14] The bromine atom can act as a synthetic handle for further chemical modifications (e.g., cross-coupling reactions) or can be incorporated directly into a drug candidate to modulate its properties.[9][15] Halogenation is a common strategy to improve a drug's binding affinity, metabolic stability, or membrane permeability.[9]

Experimental Protocols for Differentiation and Characterization

Distinguishing between L-phenylalanine and this compound is straightforward with standard analytical techniques. The choice of method depends on the specific question being asked—confirmation of identity, quantification, or structural integrity.[16]

Protocol: Differentiation via Mass Spectrometry (MS)

Causality: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The significant mass difference between H and Br, and bromine's unique isotopic signature, make MS the definitive method for confirming the presence of 4-Br-Phe.[16][17]

Methodology:

-

Sample Preparation: Dissolve a small amount of the amino acid or the intact protein in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis & Interpretation:

-

L-phenylalanine: Look for a primary ion peak at an m/z corresponding to its monoisotopic mass + 1 (for [M+H]⁺), which is approximately 166.08.

-

This compound: Expect a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units.[18][19] This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance of roughly 50.7% and 49.3%, respectively.[18] The [M+H]⁺ ion cluster will appear around m/z 243.99 and 245.99.[7] The presence of this "M" and "M+2" doublet is a hallmark of a monobrominated compound.[17][18][19]

-

Caption: Workflow for differentiating the amino acids via Mass Spectrometry.

Protocol: Characterization by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei. The electron-withdrawing bromine atom significantly alters the electronic environment of the protons on the phenyl ring, causing a predictable change in their chemical shifts.[16]

Methodology:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional proton (¹H) spectrum.

-

Analysis & Interpretation:

-

L-phenylalanine: The five protons on the unsubstituted phenyl ring will appear as a complex multiplet, typically in the range of 7.2-7.4 ppm.

-

This compound: The para-substitution creates a symmetric AA'BB' spin system. This results in a simpler, more distinct pattern of two doublets in the aromatic region (typically 7.0-7.5 ppm). The protons ortho to the bromine (adjacent) will have a different chemical shift from the protons meta to the bromine. This clean splitting pattern is a clear indicator of para-substitution.

-

Conclusion

The substitution of a single hydrogen atom with bromine to convert L-phenylalanine into this compound is a prime example of how precise chemical modification can create powerful research tools. This change induces significant alterations in mass, electronics, and steric bulk, transforming a simple building block into a multi-purpose probe for structural biology, a versatile intermediate for drug discovery, and a means to engineer proteins with novel functions. Understanding these core structural differences and their functional consequences is essential for any scientist aiming to leverage the power of non-canonical amino acids to push the boundaries of biochemical and pharmaceutical research.

References

- 2. L-Phenylalanine - Uses, Benefits, Side Effects and More | Wellara [wellara.com]

- 3. Phenylalanine: Benefits, Side Effects, and Food Sources [healthline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. Phenylalanine - Wikipedia [en.wikipedia.org]

- 7. This compound | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. This compound | 24250-84-8 [chemicalbook.com]

- 11. Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. Page loading... [wap.guidechem.com]

- 16. benchchem.com [benchchem.com]

- 17. tutorchase.com [tutorchase.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

A Theoretical and Computational Guide to 4-Bromo-L-phenylalanine in Drug Discovery

Introduction: The Strategic Role of Halogenation in Peptide and Small Molecule Drug Design

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Among the vast arsenal of chemical modifications, the introduction of halogen atoms, particularly bromine, onto aromatic scaffolds has emerged as a powerful tool. This in-depth technical guide focuses on 4-Bromo-L-phenylalanine (4-Br-L-Phe), a non-canonical amino acid that has garnered significant interest among researchers, scientists, and drug development professionals.[1] Its unique physicochemical properties, stemming from the presence of a bromine atom on the phenyl ring, offer a compelling avenue for enhancing the efficacy, selectivity, and metabolic stability of peptide-based therapeutics and small molecule inhibitors.[2][3]

This guide will provide a comprehensive theoretical and computational framework for understanding and utilizing this compound in drug design. We will delve into its fundamental molecular and electronic properties through the lens of quantum chemical calculations, provide detailed protocols for its computational analysis, and explore its practical applications with a focus on the causal relationships between its structure and biological activity. The methodologies presented herein are designed to serve as a self-validating system, where theoretical predictions can be synergistically correlated with experimental outcomes, thereby accelerating the drug development pipeline.

I. Physicochemical and Spectroscopic Profile of this compound

This compound is a white to off-white solid at room temperature.[4][5][6] In aqueous solutions or its crystalline form, it primarily exists as a zwitterion.[4] The introduction of the bromine atom at the para position of the phenyl ring significantly alters the electronic and steric properties of the native L-phenylalanine, which in turn influences its interactions with biological targets.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [7] |

| Molecular Weight | 244.08 g/mol | [7] |

| IUPAC Name | (2S)-2-amino-3-(4-bromophenyl)propanoic acid | [7] |

| CAS Number | 24250-84-8 | [7] |

| Appearance | Off-white powder | [2] |

| Melting Point | ~265 °C (decomposes) | [5] |

| Topological Polar Surface Area | 63.3 Ų | [7] |

| XLogP3 | -0.4 | [7] |

II. Theoretical Framework and Computational Methodology

The predictive power of computational chemistry is indispensable in modern drug discovery. For this compound, theoretical studies, primarily based on Density Functional Theory (DFT), provide invaluable insights into its structural and electronic characteristics, which are fundamental to understanding its behavior in biological systems.

A. Density Functional Theory (DFT) Analysis

DFT calculations offer a robust method for investigating the quantum mechanical properties of molecules. A study on the closely related p-Bromo-dl-phenylalanine using the B3LYP functional with a 6-311++G(d,p) basis set provides a strong foundation for understanding the L-enantiomer.[8]

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface.

Experimental Protocol: Geometry Optimization

-

Input Structure: Build the initial structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method: Select the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The choice of a larger basis set with diffuse and polarization functions is crucial for accurately describing the electron distribution, especially around the bromine atom and the carboxylic and amino groups.

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Execution: Run the geometry optimization calculation.

-

Validation: Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates a stable structure.

The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These can then be compared with experimental data from X-ray crystallography to validate the computational model.

| Parameter | Calculated (B3LYP/6-311++G(d,p)) for p-Bromo-dl-phenylalanine | Experimental (Typical Values) |

| C-Br Bond Length | ~1.90 Å | ~1.91 Å |

| Aromatic C-C Bond Lengths | 1.38 - 1.40 Å | ~1.39 Å |

| Cα-Cβ Bond Length | ~1.54 Å | ~1.53 - 1.54 Å |

Note: The calculated values are based on the study of the racemic mixture and serve as a close approximation for the L-enantiomer.[8]

Vibrational frequency calculations not only confirm the stability of the optimized geometry but also predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to further validate the computational model and aid in the assignment of vibrational modes.

Experimental Protocol: Vibrational Frequency Calculation

-

Prerequisite: A fully optimized geometry of this compound.

-

Calculation Type: Perform a frequency calculation at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)).

-

Output: The calculation will yield the vibrational frequencies, IR intensities, and Raman activities.

-

Scaling: It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental values, accounting for anharmonicity and basis set limitations.

The electronic properties of this compound are key to understanding its role in molecular interactions and its potential for enhancing binding affinity.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface. It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are critical for predicting non-covalent interactions such as hydrogen bonding and halogen bonding. The bromine atom in this compound can exhibit a region of positive electrostatic potential on its outermost surface (a "sigma-hole"), which can participate in favorable halogen bonding interactions with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions, further elucidating the electronic effects of the bromine substituent.

Experimental Protocol: Electronic Property Calculation

-

Prerequisite: A fully optimized geometry.

-

Calculation Type: Perform a single-point energy calculation with the desired properties requested (e.g., HOMO/LUMO energies, MEP, NBO analysis). Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and UV-Vis spectra.

-

Software: Utilize quantum chemistry software with these capabilities.

Visualization of the Computational Workflow

Caption: A generalized workflow for the DFT analysis of this compound.

B. Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, molecular dynamics simulations are essential for understanding the dynamic behavior of this compound when incorporated into a larger system, such as a peptide or a peptide-protein complex. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time.

A critical prerequisite for MD simulations is an accurate force field that describes the potential energy of the system. Standard protein force fields (e.g., AMBER, CHARMM, GROMOS) do not include parameters for non-canonical amino acids like this compound. Therefore, it is necessary to generate these parameters.

Experimental Protocol: Parameterization for GROMACS (General Approach)

-

Quantum Mechanical Calculations: Perform DFT calculations (e.g., using Gaussian) on a capped (e.g., N-acetyl, N'-methylamide) this compound residue to obtain the optimized geometry, vibrational frequencies, and electrostatic potential.

-

Partial Charge Derivation: Use a charge fitting procedure, such as Restrained Electrostatic Potential (RESP) fitting, to derive the partial atomic charges from the quantum mechanical electrostatic potential.

-

Bonded Parameter Assignment:

-

Bond and Angle Parameters: These can often be analogously assigned from existing parameters for similar chemical groups in the force field.

-

Dihedral Parameters: These are the most critical for accurately representing the conformational preferences. They may need to be derived by fitting to a quantum mechanically calculated potential energy surface scan for the relevant dihedral angles.

-

-

Force Field File Generation: Create or modify the force field files in your MD simulation package (e.g., GROMACS' .rtp and .hdb files) to include the new residue and its parameters. Several online tools and tutorials can assist with this process.[9][10]

Once parameterized, MD simulations can be performed to study how the incorporation of this compound affects peptide conformation, flexibility, and interactions with its environment.

Experimental Protocol: MD Simulation of a Modified Peptide in GROMACS

-

System Setup:

-

Generate the initial peptide structure with the incorporated this compound.

-

Place the peptide in a simulation box of appropriate size and shape.

-

Solvate the system with a chosen water model (e.g., TIP3P, SPC/E).

-

Add ions to neutralize the system and achieve a desired salt concentration.

-

-

Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.

-

Equilibration:

-

Perform a short simulation under the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.

-

Perform a subsequent simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density. Position restraints on the peptide backbone are often applied during equilibration.

-

-

Production Run: Run the simulation for the desired length of time (nanoseconds to microseconds) without restraints to collect data for analysis.

-

Analysis: Analyze the trajectory to study properties such as:

-

Root Mean Square Deviation (RMSD) to assess conformational stability.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Hydrogen bond analysis.

-

Secondary structure evolution.

-

Solvent accessible surface area (SASA).

-

Visualization of the Molecular Dynamics Workflow

Caption: A generalized workflow for molecular dynamics simulations of a peptide containing this compound.

III. Applications in Drug Design and Development

The theoretical understanding of this compound's properties directly informs its practical application in drug design. Its incorporation into peptides or small molecules can lead to significant improvements in their therapeutic potential.[2]

A. Enhancing Binding Affinity and Selectivity

The bromine atom can enhance binding affinity through several mechanisms:

-

Increased Hydrophobicity: The bromo-phenyl group is more hydrophobic than the unsubstituted phenyl group, which can lead to more favorable interactions with hydrophobic pockets in a protein's binding site.[1]

-

Halogen Bonding: As identified by MEP analysis, the sigma-hole on the bromine atom can act as a halogen bond donor, forming a strong, directional non-covalent interaction with an electron-rich atom (e.g., a backbone carbonyl oxygen or a carboxylate side chain) in the receptor. This can significantly increase the stability of the ligand-receptor complex.

-

Steric Effects: The larger size of the bromine atom compared to hydrogen can promote a more optimal fit in certain binding pockets, leading to increased van der Waals interactions.

B. Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. It is a valuable tool for virtual screening and for generating hypotheses about the binding mode of a ligand.

Experimental Protocol: Molecular Docking of a 4-Br-L-Phe-Containing Peptide

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of the peptide containing this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site on the receptor.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to search for favorable binding poses of the peptide within the binding site.

-

The software will score and rank the different poses based on a scoring function that estimates the binding free energy.

-

-

Analysis:

-

Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the peptide and the receptor.

-

Use this information to guide the design of new peptides with improved binding affinity.

-

A particularly relevant class of targets for peptides containing modified amino acids are G-protein coupled receptors (GPCRs), which are key drug targets.[12][13][14] The docking of flexible peptides to the often-complex binding sites of GPCRs is a challenging but crucial task in drug design.

Visualization of a Hypothetical Docking Scenario

Caption: Logical flow of a molecular docking study to predict the binding of a this compound-containing peptide to a target receptor.

IV. Conclusion and Future Directions

This compound is a valuable building block for medicinal chemists and drug designers. This guide has provided a comprehensive overview of the theoretical and computational methodologies used to study this non-canonical amino acid. By leveraging Density Functional Theory, it is possible to gain a deep understanding of its structural and electronic properties, which in turn explains its ability to enhance binding affinity through mechanisms such as halogen bonding and increased hydrophobicity. Molecular dynamics simulations further allow for the study of its dynamic effects on peptide conformation and stability.

The protocols and workflows presented herein provide a practical framework for researchers to incorporate this compound into their drug discovery programs. The synergy between computational prediction and experimental validation is key to the successful application of this and other modified amino acids. Future research will likely focus on the development of more accurate force fields for halogenated compounds, enabling even more predictive molecular dynamics simulations. Furthermore, the application of machine learning and AI in conjunction with these theoretical methods holds the promise of accelerating the design of novel, highly potent, and selective therapeutics based on this compound and other non-canonical amino acids.

V. References

-

What is this compound and how is it synthesized? - FAQ - Guidechem. Available at: --INVALID-LINK--

-

This compound | C9H10BrNO2 | CID 671214 - PubChem. Available at: --INVALID-LINK--

-

The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide - Benchchem. Available at: --INVALID-LINK--

-

Computational and experimental design of L-amino acid-based alternatives to ketorolac. Scientific Reports. Available at: --INVALID-LINK--

-

The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide - Benchchem. Available at: --INVALID-LINK--

-

Fmoc-L-4-bromophenylalanine | C24H20BrNO4 | CID 2734449 - PubChem. Available at: --INVALID-LINK--

-

Comparative Computational Study of L-Amino Acids as Green Corrosion Inhibitors for Mild Steel - ResearchGate. Available at: --INVALID-LINK--

-

This compound | 24250-84-8 - ChemicalBook. Available at: --INVALID-LINK--

-

Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets - AIP Publishing. Available at: --INVALID-LINK--

-

Boc-4-bromo-L-phenylalanine - Chem-Impex. Available at: --INVALID-LINK--

-

Fmoc-4-bromo-L-phenylalanine - Chem-Impex. Available at: --INVALID-LINK--

-

4-Bromo-dl-phenylalanine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: --INVALID-LINK--

-

Computational analysis of amino acids and their sidechain analogs in crowded solutions of RNA nucleobases with implications for the mRNA–protein complementarity hypothesis - Oxford Academic. Available at: --INVALID-LINK--

-

Molecular Dynamics Simulations of Peptides - Springer Nature Experiments. Available at: --INVALID-LINK--

-

Molecular Dynamics Simulations Show That Short Peptides Can Drive Synthetic Cell Division by Binding to the Inner Membrane Leaflet - ACS Publications. Available at: --INVALID-LINK--

-

US9815855B2 - Method for producing 4-borono-L-phenylalanine having 18F atom ... - Google Patents. Available at: --INVALID-LINK--

-

Running membrane simulations in GROMACS. Available at: --INVALID-LINK--

-

Molecular Dynamics Simulations of a Catalytic Multivalent Peptide–Nanoparticle Complex. MDPI. Available at: --INVALID-LINK--

-

Tutorial: Modelling post-translational modified proteins with GROMACS. Available at: --INVALID-LINK--

-

Boc-4-bromo-L-phenylalanine - Chem-Impex. Available at: --INVALID-LINK--

-

Amino acid - Wikipedia. Available at: --INVALID-LINK--

-

US9815855B2 - Method for producing 4-borono-L-phenylalanine having 18F atom ... - Google Patents. Available at: --INVALID-LINK--

-

This compound - Chem-Impex. Available at: --INVALID-LINK--

-

CHARMM36 parameters for non-standard amino acids - GROMACS forums. Available at: --INVALID-LINK--

-

How to add non-natural amino acids in peptide for simulation in Gromacs ? | ResearchGate. Available at: --INVALID-LINK--

-

IC 50 value for each assay. Peptides 5 and 6 were diluted in seven... - ResearchGate. Available at: --INVALID-LINK--

-

This compound: A Versatile Tool for Biochemical and Pharmaceutical Research. Available at: --INVALID-LINK--

-

This compound - Chem-Impex. Available at: --INVALID-LINK--

-

Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement - PMC - NIH. Available at: --INVALID-LINK--

-

Navigating the Landscape of High-Purity 4-Bromo-2-chloro-D-phenylalanine for Advanced Research - Benchchem. Available at: --INVALID-LINK--

-

CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design - Oldfield Group Website. Available at: --INVALID-LINK--

-

Boc-4-Bromo-D-Phenylalanine - Creative Peptides. Available at: --INVALID-LINK--

-

DFT AND SPECTROSCOPIC ANALYSIS OF P-BROMO-DL-PHENYLALANINE - JETIR.org. Available at: --INVALID-LINK--

-

The Evolving Landscape of Peptide Therapeutics: Unlocking Biological Activity with 4-Fluoro-Phenylalanine - Benchchem. Available at: --INVALID-LINK--

-

A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in - Oldfield Group Website - University of Illinois. Available at: --INVALID-LINK--

-

Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement - PubMed. Available at: --INVALID-LINK--

-

DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - MDPI. Available at: --INVALID-LINK--

-

Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F) - ACS Publications. Available at: --INVALID-LINK--

-

DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - MDPI. Available at: --INVALID-LINK--

-

The 4th GPCR Dock: assessment of blind predictions for GPCR-ligand complexes in the era of AlphaFold - bioRxiv. Available at: --INVALID-LINK--

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 24250-84-8 [chemicalbook.com]

- 7. This compound | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

- 9. Running membrane simulations in GROMACS — GROMACS 2022.6 documentation [manual.gromacs.org]

- 10. echemi.com [echemi.com]

- 11. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. biorxiv.org [biorxiv.org]

4-Bromo-L-phenylalanine as a non-canonical amino acid

An In-Depth Technical Guide to 4-Bromo-L-phenylalanine as a Non-Canonical Amino Acid

Abstract

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug discovery. Among these, this compound (4-Br-Phe) has emerged as a powerful tool for elucidating protein structure, function, and interactions. This technical guide provides a comprehensive overview of 4-Br-Phe, from its fundamental physicochemical properties to its advanced applications. We will delve into the methodologies for its site-specific incorporation into proteins, with a focus on the orthogonal translation system utilizing engineered aminoacyl-tRNA synthetases. Furthermore, this guide will explore the utility of 4-Br-Phe as a spectroscopic probe, a photocrosslinking agent for mapping protein-protein interactions, and a heavy atom for phasing in X-ray crystallography. Finally, we will discuss its growing importance in drug design, particularly in the context of halogen bonding. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this versatile ncAA.

Expanding the Genetic Code

The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein, with a canonical set of 20 amino acids serving as the building blocks of proteins. However, the ability to introduce ncAAs with novel chemical functionalities into proteins at specific sites has opened up new avenues for biological research.[1] This is achieved by repurposing a stop codon, typically the amber codon (UAG), and introducing an orthogonal translation system (OTS) consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.[1][2] This OTS functions independently of the host cell's translational machinery, allowing for the site-specific incorporation of an ncAA in response to the repurposed codon.

The Significance of Halogenated Amino Acids

Halogenated amino acids, such as this compound, represent a particularly useful class of ncAAs. The introduction of a halogen atom can subtly alter the steric and electronic properties of an amino acid, leading to enhanced biological activity or providing a unique chemical handle for downstream applications.[3] Bromine, in particular, offers a balance of properties that make it highly valuable. Its size and polarizability can influence molecular interactions, and its presence as a heavy atom is advantageous for certain biophysical techniques.[4]

Introducing this compound (4-Br-Phe)

This compound is a derivative of the natural amino acid L-phenylalanine, with a bromine atom substituted at the para position of the phenyl ring.[5] This modification imparts several key features that are not present in the canonical amino acids, making 4-Br-Phe a versatile tool for a wide range of applications in biochemistry, structural biology, and pharmaceutical development.[3][5]

Core Properties and Advantages of 4-Br-Phe

Physicochemical Properties

The introduction of a bromine atom to the phenylalanine side chain alters its physical and chemical properties. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H10BrNO2 | [6] |

| Molecular Weight | 244.08 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| IUPAC Name | (2S)-2-amino-3-(4-bromophenyl)propanoic acid | [6] |

Spectroscopic Handle: A Tool for Biophysical Analysis

The presence of the bromine atom in 4-Br-Phe can be exploited as a spectroscopic probe. For instance, it can act as a fluorescence quencher, allowing for the study of protein dynamics and interactions through fluorescence quenching assays.[8][9] The proximity of 4-Br-Phe to a fluorescent amino acid like tryptophan can lead to a decrease in fluorescence intensity, providing information about conformational changes or binding events.[8]

Photocrosslinking Agent: Mapping Protein-Protein Interactions

While not a classic photocrosslinker in the same vein as p-azido-L-phenylalanine or p-benzoyl-L-phenylalanine, the carbon-bromine bond in 4-Br-Phe can be photolytically cleaved under certain UV irradiation conditions to generate a reactive phenyl radical.[10] This radical can then form a covalent bond with nearby molecules, enabling the mapping of protein-protein interactions.[11]

Heavy Atom for X-ray Crystallography

One of the most significant applications of 4-Br-Phe is in X-ray crystallography. The bromine atom acts as a heavy atom, which can significantly aid in solving the phase problem, a major bottleneck in determining protein structures.[12][13] The anomalous scattering from the bromine atom can be used in techniques like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) to obtain phase information and facilitate structure solution.[14][15]

Site-Specific Incorporation of 4-Br-Phe into Proteins: The Methodology

The Orthogonal Translation System (OTS)

The site-specific incorporation of 4-Br-Phe into a target protein is achieved using an OTS.[2] This system relies on two key components that are engineered to be orthogonal to the host's translational machinery, meaning they do not cross-react with the endogenous tRNAs and aaRSs.

A crucial component of the OTS is an aaRS that has been engineered to specifically recognize and charge 4-Br-Phe onto its cognate tRNA.[16] Often, a tyrosyl-tRNA synthetase or a pyrrolysyl-tRNA synthetase is used as a starting point for directed evolution or rational design to create a mutant aaRS with high specificity for 4-Br-Phe.[17][18][19]

The second component is a suppressor tRNA, typically a tRNA that recognizes the amber stop codon (UAG).[2] This tRNA is engineered to be a poor substrate for the host's aaRSs but an excellent substrate for the engineered 4-Br-Phe-specific aaRS.

Workflow for the site-specific incorporation of 4-Br-Phe.

Step-by-Step Protocol: Expression of a 4-Br-Phe Containing Protein in E. coli

The following is a generalized protocol for the expression of a protein containing 4-Br-Phe in E. coli.[20][21]

-

Vector Preparation:

-

Clone the gene of interest into an expression vector containing a T7 promoter and a selectable marker.

-

Introduce an in-frame amber stop codon (TAG) at the desired site for 4-Br-Phe incorporation using site-directed mutagenesis.[22]

-

-

Transformation:

-

Co-transform the expression plasmid and a second plasmid encoding the engineered aaRS and suppressor tRNA pair into a suitable E. coli expression strain (e.g., BL21(DE3)).[20]

-

-

Culture Growth and Induction:

-

Grow the transformed cells in a rich medium (e.g., LB broth) with appropriate antibiotics to an OD600 of 0.6-0.8.

-

Pellet the cells and resuspend them in a minimal medium supplemented with 4-Br-Phe (typically 1-2 mM) and the necessary antibiotics.

-

Induce protein expression with an appropriate inducer (e.g., IPTG for T7 promoter-based systems).

-

-

Protein Expression and Harvest:

-

Incubate the culture for several hours (e.g., 4-6 hours at 37°C or overnight at a lower temperature like 18-25°C) to allow for protein expression.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Lyse the cells using standard methods (e.g., sonication, French press).

-

Purify the target protein using appropriate chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

-

Verifying Incorporation: Mass Spectrometry Analysis

The successful incorporation of 4-Br-Phe should be verified analytically. Mass spectrometry is the gold standard for this purpose.[23] The protein can be analyzed intact or, more commonly, digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS. The mass of the peptide containing the incorporated 4-Br-Phe will show a characteristic mass shift corresponding to the replacement of a canonical amino acid with 4-Br-Phe.

Key Applications in Research and Drug Development

Probing Protein Structure and Dynamics

As mentioned, 4-Br-Phe can be used as a quencher in fluorescence studies to probe protein structure and dynamics.[24][25] By strategically placing 4-Br-Phe near a fluorescent residue like tryptophan, changes in the distance between these two residues due to conformational changes can be monitored by changes in fluorescence intensity.[8]

The bromine atom in 4-Br-Phe can also serve as a useful probe in NMR spectroscopy. The large size and anisotropic magnetic properties of bromine can induce chemical shift perturbations in neighboring nuclei, providing distance restraints for structure determination.

Mapping Protein-Protein Interactions via Photocrosslinking

Workflow for photocrosslinking using 4-Br-Phe.

Photocrosslinking is a powerful technique to identify and map transient or weak protein-protein interactions.[10][26] By incorporating 4-Br-Phe at a specific site in a protein of interest, UV irradiation can be used to generate a covalent crosslink with a binding partner.[11] The crosslinked complex can then be identified by techniques such as SDS-PAGE and mass spectrometry, providing valuable information about the interaction interface.

Enhancing Phasing in X-ray Crystallography

The use of 4-Br-Phe for phasing in X-ray crystallography is a well-established and powerful application.[14][15] The heavy bromine atom provides a strong anomalous signal that can be used to solve the phase problem, which is often a major hurdle in determining the three-dimensional structure of a protein.[12][13] This method is particularly useful for proteins that are difficult to crystallize with traditional heavy-atom soaks.

Applications in Drug Discovery and Development

The bromine atom in 4-Br-Phe can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base.[27][28][29] Halogen bonds are increasingly being recognized as important interactions in drug-receptor binding.[4][30] Incorporating 4-Br-Phe into a protein can allow for the study of halogen bonding interactions and can guide the design of small molecule inhibitors that exploit these interactions for improved affinity and selectivity.

While less common, 4-Br-Phe could potentially be used in metabolic labeling studies to identify the targets of a particular metabolic pathway or to probe the active site of an enzyme.[31] The unique mass signature of the bromine atom would facilitate the identification of labeled proteins or peptides by mass spectrometry.

Challenges and Future Directions

Overcoming Limitations: Expression Yield and Toxicity

A common challenge with the incorporation of ncAAs is lower protein expression yields compared to the expression of wild-type proteins. This can be due to the efficiency of the OTS, the availability of the ncAA, or potential toxicity of the ncAA to the host cell.[32] Future research will likely focus on improving the efficiency of OTSs and engineering host strains that are more tolerant to ncAAs.

The Future of Halogenated ncAAs in Synthetic Biology

This compound is just one example of a halogenated ncAA. The development of new halogenated ncAAs with different properties, such as different halogen atoms or substitution patterns, will continue to expand the toolbox of protein engineers and drug developers. These new ncAAs will enable the fine-tuning of protein properties and the exploration of novel biological functions.

Conclusion